Ketoprofen amide

Beschreibung

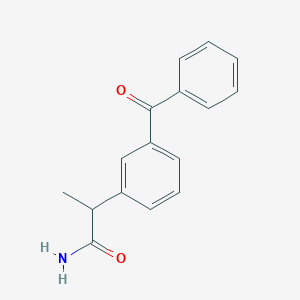

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-benzoylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWMCJJRUWWDSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50974924 | |

| Record name | 2-(3-Benzoylphenyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59512-16-2 | |

| Record name | Ketoprofen amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059512162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Benzoylphenyl)propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50974924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETOPROFEN AMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50IY2AXR5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Reimagining Ketoprofen Through Amide Synthesis

An in-depth technical guide on the synthesis of novel ketoprofen amide derivatives for researchers, scientists, and drug development professionals.

Ketoprofen, a well-established nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. Despite its efficacy in managing pain and inflammation, its clinical use is often hampered by gastrointestinal side effects, such as ulceration and bleeding, which are largely attributed to the presence of a free carboxylic acid moiety. This has spurred considerable interest in the chemical modification of ketoprofen to develop new derivatives with an improved safety profile and potentially enhanced or novel therapeutic activities.

The synthesis of ketoprofen amide derivatives has emerged as a promising strategy to achieve these goals. By converting the carboxylic acid group into an amide, it is possible to mask the acidity, thereby reducing direct gastric irritation. Furthermore, the amide functional group provides a versatile handle for introducing a wide range of substituents, allowing for the fine-tuning of physicochemical properties like lipophilicity, solubility, and drug-receptor interactions. This can lead to derivatives with altered pharmacokinetic profiles, targeted drug delivery, and even novel biological activities beyond anti-inflammatory effects, including antimicrobial, and analgesic properties.

This guide provides a comprehensive overview of the synthesis of novel ketoprofen amide derivatives, with a focus on the underlying chemical principles, practical experimental protocols, and the rationale behind the design of these new chemical entities.

Synthetic Strategies for Ketoprofen Amide Derivatives

The formation of an amide bond between ketoprofen and a primary or secondary amine is the cornerstone of synthesizing these derivatives. The most common and direct approach involves the activation of the carboxylic acid group of ketoprofen to make it more susceptible to nucleophilic attack by the amine. Several methods can be employed for this activation, with the choice of method often depending on the specific amine being used, the desired reaction conditions, and the scale of the synthesis.

Carbodiimide-Mediated Coupling

The use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), is a widely adopted method for amide bond formation in organic synthesis due to its mild reaction conditions and high efficiency. In this method, DCC activates the carboxylic acid of ketoprofen to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the desired amide, with dicyclohexylurea (DCU) as a byproduct.

To suppress side reactions and improve yields, a coupling additive like 4-dimethylaminopyridine (DMAP) is often used. DMAP acts as a catalyst by forming a more reactive acylpyridinium intermediate, which is less prone to racemization if the amine is chiral.

Figure 1: Simplified workflow of DCC-mediated amide coupling of ketoprofen.

Thionyl Chloride Method

Another common approach is the conversion of ketoprofen into its more reactive acid chloride derivative using thionyl chloride (SOCl₂). The ketoprofen acyl chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid byproduct. This method is generally robust and high-yielding, but the use of thionyl chloride requires careful handling due to its corrosive and reactive nature.

Figure 2: Two-step synthesis of ketoprofen amides via an acyl chloride intermediate.

Experimental Protocols

The following protocols are provided as examples and may require optimization depending on the specific substrates and desired scale.

Protocol 1: General Synthesis of Ketoprofen Amides using DCC/DMAP Coupling

This protocol describes a general method for the synthesis of ketoprofen amides using DCC as the coupling agent and DMAP as a catalyst.

Materials:

-

Ketoprofen

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

The desired primary or secondary amine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve ketoprofen (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM or THF.

-

To this solution, add DMAP (0.1 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 equivalents) in DCM or THF to the reaction mixture with constant stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure ketoprofen amide.

Protocol 2: Synthesis of Ketoprofen-Amino Acid Conjugates

This protocol outlines the synthesis of ketoprofen amides linked to the amino group of an amino acid ester.

Materials:

-

Ketoprofen

-

Amino acid methyl or ethyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Triethylamine (TEA)

-

Dichloromethane (DCM) as solvent

-

Other reagents and solvents as listed in Protocol 1

Procedure:

-

In a round-bottom flask, dissolve the amino acid ester hydrochloride (1.1 equivalents) in DCM and add triethylamine (1.2 equivalents) to neutralize the hydrochloride and liberate the free amine. Stir for 15-20 minutes.

-

To this mixture, add a solution of ketoprofen (1 equivalent) in DCM.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.2 equivalents) in DCM.

-

Follow steps 5-9 from Protocol 1 for the reaction workup and purification.

Characterization of Novel Ketoprofen Amide Derivatives

The structural confirmation and purity assessment of the synthesized ketoprofen amides are crucial. A combination of spectroscopic and chromatographic techniques is typically employed.

| Technique | Purpose | Expected Observations |

| ¹H NMR | To determine the proton environment of the molecule. | Presence of characteristic peaks for the aromatic protons of the ketoprofen backbone and new peaks corresponding to the protons of the appended amine moiety. |

| ¹³C NMR | To determine the carbon framework of the molecule. | A shift in the carbonyl carbon signal of the carboxylic acid to a downfield position characteristic of an amide carbonyl. |

| FT-IR | To identify the functional groups present. | Disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a characteristic N-H stretch (for primary and secondary amides) and a C=O stretch of the amide group. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | The molecular ion peak corresponding to the calculated molecular weight of the synthesized ketoprofen amide. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single sharp peak indicating a high degree of purity. |

Therapeutic Potential and Future Directions

The synthesis of novel ketoprofen amide derivatives has led to the discovery of compounds with a wide range of biological activities. For instance, some derivatives have shown enhanced anti-inflammatory and analgesic effects with reduced gastrointestinal toxicity compared to the parent drug. Others have exhibited promising antimicrobial and antifungal activities.

The future of this field lies in the rational design of ketoprofen amide derivatives with specific therapeutic targets in mind. This could involve the conjugation of ketoprofen to molecules that can direct the drug to specific tissues or cells, or the incorporation of functionalities that can impart novel biological properties. The versatility of amide bond formation provides a powerful platform for the continued exploration and development of new and improved ketoprofen-based therapeutics.

References

-

Gondkar, A. S., et al. (2020). Synthesis, Characterization, and Biological Evaluation of Novel Ketoprofen Amide Derivatives as Potential Antimicrobial and Analgesic Agents. Journal of Heterocyclic Chemistry, 57(5), 2244-2255. [Link]

-

Geronikaki, A., et al. (2008). Synthesis and biological evaluation of a series of new 2-(2-aryl-2-oxo-ethyl)- and 2-(2-aryl-2-hydroxy-ethyl)-thiazolo[3,2-a]pyrimidin-6-ones. European Journal of Medicinal Chemistry, 43(11), 2371-2381. [Link]

-

Rasslan, F. R., et al. (2022). Synthesis, characterization and biological evaluation of new ketoprofen-amino acid ester conjugates. Journal of the Iranian Chemical Society, 19(1), 221-231. [Link]

-

Patel, R. V., et al. (2012). Synthesis and biological evaluation of some novel ketoprofen amides as potential anti-inflammatory and antimicrobial agents. Medicinal Chemistry Research, 21(9), 2336-2346. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2007). Synthesis and preliminary evaluation of ketoprofen N-hydroxymethylamide prodrug for oral and transdermal delivery. Drug development and industrial pharmacy, 33(4), 445-451. [Link]

-

Ghorab, M. M., et al. (2012). Synthesis and biological evaluation of some new ketoprofen derivatives as potent anti-inflammatory and analgesic agents. Archiv der Pharmazie, 345(8), 650-658. [Link]

A Technical Guide to the Chemical Structure and Properties of Ketoprofen Amide

Introduction

Ketoprofen is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, recognized for its potent analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic effect is primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[3][4] Despite its efficacy, the clinical utility of ketoprofen can be hampered by its poor aqueous solubility and a significant risk of gastrointestinal side effects, such as irritation and ulceration, stemming from the free carboxylic acid moiety.[1][4][5]

To address these limitations, medicinal chemists have focused on modifying the carboxylic acid group, leading to the development of various derivatives, with amides being a particularly promising class. The conversion of the carboxyl group to an amide bond can serve multiple strategic purposes: it can act as a prodrug strategy, where the amide is hydrolyzed in vivo to release the active ketoprofen, potentially reducing direct contact irritation in the gastrointestinal tract.[1][6][7] Furthermore, amidation provides a versatile scaffold for introducing different chemical moieties, allowing for the fine-tuning of physicochemical properties like solubility and lipophilicity, and potentially modulating the pharmacological profile to enhance efficacy, improve selectivity for COX-2, or introduce novel biological activities.[1][8]

This technical guide provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, and pharmacological profile of ketoprofen amide and its derivatives, intended for researchers and professionals in drug development.

Chemical Structure and Identification

The core structure of ketoprofen amide is derived from its parent compound, ketoprofen, by replacing the hydroxyl group of the carboxylic acid with an amino group. This results in a molecule featuring a propanamide backbone attached to a 3-benzoylphenyl moiety.[6] The specific properties of the molecule can be significantly altered by the substituents on the amide nitrogen.

Table 1: Core Chemical Identifiers for (S)-Ketoprofen Amide

| Identifier | Value | Source |

| IUPAC Name | (2S)-2-(3-benzoylphenyl)propanamide | [6] |

| CAS Number | 162681-69-8 | [6] |

| Molecular Formula | C₁₆H₁₅NO₂ | [6] |

| Molecular Weight | 253.29 g/mol | [6] |

| Canonical SMILES | CC(=O)N | [6] |

| InChI Key | KLWMCJJRUWWDSW-NSHDSACASA-N | [6] |

Synthesis of Ketoprofen Amides

The synthesis of ketoprofen amides is fundamentally an amidation reaction centered on the carboxylic acid group of ketoprofen. The choice of synthetic route depends on the desired scale, the nature of the amine, and the required purity. Two prevalent and effective methods are detailed below.

Pathway A: Carbodiimide-Mediated Coupling

This is a widely used method for amide bond formation due to its operational simplicity and the commercial availability of reagents. N,N'-Dicyclohexylcarbodiimide (DCC) is a common coupling agent that activates the carboxylic acid of ketoprofen, making it susceptible to nucleophilic attack by an amine.[9][10] The reaction proceeds through an O-acylisourea intermediate. To improve yields and minimize side reactions, such as the formation of N-acylurea byproduct, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[8]

Pathway B: Aminolysis of an Activated Ester Intermediate

An alternative strategy involves converting ketoprofen into a more reactive intermediate, such as a benzotriazolide ester. This activated intermediate is then subjected to aminolysis by reacting it with a primary or secondary amine to form the desired amide.[6][7] This method is particularly effective and can be applied to a wide range of amines, including amino acid derivatives.[7]

Rationale for Amide Derivatization

The development of ketoprofen amides is driven by several key therapeutic goals:

-

Reduced Gastrointestinal Toxicity: By masking the free carboxylic acid, amide prodrugs can decrease direct irritation to the gastric mucosa, a common side effect of NSAIDs. [1]* Improved Pharmacokinetics: Derivatization can alter the absorption, distribution, metabolism, and excretion (ADME) profile, potentially leading to a longer plasma half-life compared to the parent drug. [1]* Enhanced Bioavailability: Modifying the lipophilicity and solubility can improve absorption across biological membranes. [6]

Expanded Biological Activities

Research has shown that certain ketoprofen amide derivatives are not merely inactive prodrugs but possess their own intrinsic biological activities, which can complement or expand upon the effects of ketoprofen.

-

Dual COX/Lipoxygenase (LOX) Inhibition: Ketoprofen itself has some activity against 5-lipoxygenase (5-LOX), and certain amide derivatives have been shown to be potent LOX inhibitors. [11]Dual inhibition of both COX and LOX pathways can provide a broader anti-inflammatory effect by also reducing the production of leukotrienes.

-

Antioxidant Activity: Several ketoprofen amide derivatives have demonstrated significant antioxidant properties, including the ability to inhibit lipid peroxidation and scavenge free radicals. [1][6][11][12]This action can help mitigate oxidative stress associated with inflammatory conditions.

-

Cytostatic and Antiviral Potential: Some novel amide derivatives have been evaluated for other therapeutic applications, with studies reporting moderate cytostatic (anti-proliferative) activity against certain cell lines. [1][6]

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and characterization of a representative ketoprofen amide.

Protocol: Synthesis of a Ketoprofen Amide via DCC Coupling

This protocol describes the synthesis of a generic ketoprofen amide using DCC as the coupling agent.

Objective: To synthesize a ketoprofen amide from ketoprofen and a primary amine.

Materials:

-

Ketoprofen

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt) (optional, but recommended)

-

Selected primary amine (e.g., benzylamine)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Magnetic stirrer and stirring bar

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Reactant Dissolution: In a round-bottom flask, dissolve ketoprofen (1.0 eq) in anhydrous DCM. Rationale: Anhydrous solvent is crucial to prevent hydrolysis of the activated intermediate.

-

Activation: Cool the solution to 0 °C in an ice bath. Add HOBt (1.1 eq) followed by the portion-wise addition of DCC (1.1 eq). Stir the mixture at 0 °C for 30-60 minutes. Rationale: Cooling minimizes side reactions. HOBt acts as a catalyst and suppresses racemization and byproduct formation.[8]

-

Amine Addition: While maintaining the temperature at 0 °C, add the selected amine (1.0-1.1 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin-Layer Chromatography (TLC). Rationale: The formation of a white precipitate (dicyclohexylurea, DCU) is a visual indicator that the reaction is proceeding.

-

Workup and Purification: a. Filter the reaction mixture to remove the insoluble DCU precipitate. b. Wash the filtrate sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Rationale: These washes remove unreacted starting materials and reagents. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. d. Purify the crude product using column chromatography on silica gel or by recrystallization to obtain the pure ketoprofen amide. [1]

Protocol: Characterization of Synthesized Amide

Objective: To confirm the identity and purity of the synthesized ketoprofen amide.

Procedure:

-

Thin-Layer Chromatography (TLC): Spot the starting material (ketoprofen) and the purified product on a silica gel TLC plate. Elute with an appropriate solvent system (e.g., ethyl acetate/hexane). The product should show a single spot with a different Rƒ value than the starting material. Visualize under UV light. [9]2. Infrared (IR) Spectroscopy: Acquire an IR spectrum of the purified product. Confirm the disappearance of the broad O-H band of the carboxylic acid and the appearance of the characteristic Amide I and Amide II bands. [6]3. NMR Spectroscopy: Dissolve a sample of the product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra. Analyze the spectra to confirm that the chemical shifts and integration values match the expected structure of the target amide. [1][7]4. Mass Spectrometry (MS): Obtain a mass spectrum of the product to confirm that the molecular ion peak corresponds to the calculated molecular weight of the ketoprofen amide. [13]

Conclusion

Ketoprofen amides represent a versatile and strategically important class of NSAID derivatives. By masking the parent drug's carboxylic acid, these compounds can function as effective prodrugs with the potential for reduced gastrointestinal toxicity and modulated pharmacokinetic profiles. The synthetic accessibility of the amide bond allows for the creation of extensive libraries of derivatives with fine-tuned physicochemical properties. Furthermore, emerging research demonstrates that these derivatives are not merely carriers for ketoprofen but can possess unique and valuable biological activities, including dual COX/LOX inhibition and antioxidant effects. This multi-faceted profile makes the ketoprofen amide scaffold a compelling platform for the development of next-generation anti-inflammatory agents with enhanced safety and broader therapeutic applications.

References

-

Song, L., Liu, Z., Liu, M., Tang, P., & Chen, F. (2023). Efficient and Scalable Synthesis of Ketoprofen: A Pyrolytic Aromatization Approach. ChemistryViews. Available from: [Link]

-

MDPI. (2024). Synthesis and Analysis of Ketoprofen 1,4-Sorbitan Ester. MDPI. Available from: [Link]

-

ResearchGate. (2021). Solubility and dissolution improvement of ketoprofen by emulsification ionic gelation. ResearchGate. Available from: [Link]

-

Pacifici, G. M. (2024). Clinical Pharmacology of Ketoprofen. Gavin Publishers. Available from: [Link]

-

Zorc, B., Jadrijević-Mladar Takač, M., & Butula, I. (2005). The novel amidocarbamate derivatives of ketoprofen: synthesis and biological activity. PMC. Available from: [Link]

-

SciSpace. (2022). Synthesis and in silico study of new ketoprofen derivatives. SciSpace. Available from: [Link]

-

ResearchGate. (2003). The Novel Ketoprofenamides: Synthesis and Spectroscopic Characterization. ResearchGate. Available from: [Link]

-

AIP Publishing. (2017). Solubility and Dissolution Improvement of Ketoprofen by Emulsification Ionic Gelation. AIP Publishing. Available from: [Link]

-

Jelić, D., et al. (2023). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. PMC - PubMed Central. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and anti-inflammatory activity of novel Ketoprofen and Ibuprofen derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

ResearchGate. (2008). The Novel Ketoprofen Amides – Synthesis and Biological Evaluation as Antioxidants, Lipoxygenase Inhibitors and Cytostatic Agents. ResearchGate. Available from: [Link]

-

Wikipedia. Ketoprofen. Wikipedia. Available from: [Link]

-

OUCI. (2023). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. OUCI. Available from: [Link]

-

PubChem - NIH. Ketoprofen amide | C16H15NO2 | CID 3042314. PubChem. Available from: [Link]

-

ResearchGate. (2021). Chemical structure of (A) Mefenamic acid, (B) Ketoprofen, (C) Diclofenac acid, (D) L-Proline. ResearchGate. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and anti-inflammatory activity of novel Ketoprofen and Ibuprofen derivatives. JOCPR. Available from: [Link]

Sources

- 1. The novel amidocarbamate derivatives of ketoprofen: synthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ketoprofen - Wikipedia [en.wikipedia.org]

- 3. gavinpublishers.com [gavinpublishers.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Buy Ketoprofen amide, (S)- (EVT-12844218) | 162681-69-8 [evitachem.com]

- 7. researchgate.net [researchgate.net]

- 8. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide … [ouci.dntb.gov.ua]

- 13. mdpi.com [mdpi.com]

"in vitro biological evaluation of ketoprofen amides"

An In-Depth Technical Guide to the In Vitro Biological Evaluation of Ketoprofen Amides

Introduction: Reimagining a Classic NSAID

Ketoprofen is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class, which exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] While effective, its clinical use can be hampered by gastrointestinal side effects, largely attributed to its non-selective inhibition of both the constitutive COX-1 isoform, responsible for gastric cytoprotection, and the inducible COX-2 isoform, which is upregulated at sites of inflammation.[2][3]

This limitation has driven the exploration of chemical modifications to enhance its therapeutic profile. The synthesis of ketoprofen amides represents a key strategy to address these challenges. Amidation of the parent carboxylic acid moiety can achieve several critical objectives:

-

Improved COX-2 Selectivity: Modification of the carboxylic group can alter the binding kinetics within the COX enzyme active sites, potentially leading to greater selectivity for COX-2 and reducing the risk of GI toxicity.[4]

-

Enhanced Lipophilicity: The introduction of an amide bond often increases the molecule's lipophilicity. This can lead to better cell membrane permeability and improved cellular uptake, which is particularly advantageous when exploring novel therapeutic activities.[1][5]

-

Novel Biological Activities: Beyond anti-inflammatory action, amides of NSAIDs have demonstrated promising potential as anticancer agents, exhibiting significantly stronger cytostatic and antiproliferative effects than the parent drugs.[5][6]

This guide provides a comprehensive overview of the core in vitro assays and methodologies employed to characterize the biological activities of novel ketoprofen amides, intended for researchers and scientists in drug development. It emphasizes the rationale behind experimental choices and provides detailed protocols for a robust evaluation cascade.

Section 1: Foundational Assessment: Cytotoxicity and Antiproliferative Activity

A primary and essential step in evaluating any new chemical entity is to determine its effect on cell viability. This foundational assessment not only establishes a therapeutic window for further assays but also serves as the initial screen for potential anticancer activity. The MTT assay is a widely adopted, reliable, and quantitative colorimetric method for this purpose.[7]

The Causality Behind the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay's logic is rooted in cellular metabolic activity. It quantifies the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[7] The amount of formazan produced, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells. A reduction in this signal in treated cells compared to untreated controls indicates either a cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effect.[8][9] This makes it an excellent first-pass screen for compounds with antiproliferative potential.[10]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[6] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the ketoprofen amide in a suitable solvent (e.g., DMSO). Create a series of dilutions in the culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

-

Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a negative control (medium with vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug). Incubate the plate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Antiproliferative Activity

The results are typically summarized in a table presenting the IC₅₀ values of the ketoprofen amides against various cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| Ketoprofen | MCF-7 | >100 |

| Amide Derivative 2a | MCF-7 | 15.2 |

| Amide Derivative 2b | MCF-7 | 9.8 |

| Ketoprofen | HCT-116 | >100 |

| Amide Derivative 2a | HCT-116 | 21.5 |

| Amide Derivative 2b | HCT-116 | 12.1 |

This table contains illustrative data.

Visualization: Cytotoxicity Evaluation Workflow

Caption: Workflow for the MTT cytotoxicity assay.

Section 2: Core Mechanism: Anti-Inflammatory Activity Evaluation

While exploring new activities is a primary goal, confirming and characterizing the inherent anti-inflammatory properties of ketoprofen amides is crucial. This involves assessing their ability to inhibit the COX enzymes.

The Causality Behind COX Inhibition Assays

Inflammation is biologically orchestrated, in large part, by prostaglandins, which are synthesized from arachidonic acid by COX enzymes.[2] COX-1 is a housekeeping enzyme, while COX-2 is induced during an inflammatory response.[3] A successful anti-inflammatory drug selectively inhibits COX-2 over COX-1 to reduce inflammation without causing gastric side effects. In vitro COX inhibition assays directly measure the ability of a compound to block this enzymatic conversion. Commercially available kits provide purified COX-1 and COX-2 enzymes, allowing for the determination of a compound's potency (IC₅₀) against each isoform and its selectivity index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).[11][12] A higher SI value indicates greater selectivity for COX-2.

Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay

-

Reagent Preparation: Prepare all kit components (assay buffer, heme, COX probe, arachidonic acid, and purified ovine COX-1 or COX-2 enzymes) according to the manufacturer's instructions (e.g., Cayman Chemical, Biovision).[11][12]

-

Compound Preparation: Prepare a range of concentrations for each ketoprofen amide, the parent ketoprofen, and a known selective inhibitor (e.g., Celecoxib) as a positive control.

-

Assay Plate Setup: In a 96-well plate, add the following to designated wells:

-

10 µL of test compound/control.

-

10 µL of Heme.

-

75 µL of Assay Buffer.

-

Mix and incubate for 5 minutes at 25°C.

-

-

Enzyme Addition: Add 10 µL of either the COX-1 or COX-2 enzyme to the appropriate wells.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetics for 10 minutes at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[12] The rate of increase in fluorescence corresponds to prostaglandin production.

-

Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Calculate the IC₅₀ values for both COX-1 and COX-2 and the subsequent Selectivity Index (SI).

Visualization: COX Signaling Pathway

Caption: Ketoprofen amides aim for selective COX-2 inhibition.

Data Presentation: COX Inhibition Profile

| Compound | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | Selectivity Index (SI) |

| Ketoprofen | 0.8 | 1.5 | 0.53 |

| Amide Derivative 2a | 12.5 | 1.1 | 11.4 |

| Amide Derivative 2b | 25.1 | 0.9 | 27.9 |

| Celecoxib | >100 | 0.3 | >333 |

This table contains illustrative data based on the principle that amidation can improve COX-2 selectivity.[4]

Section 3: Mechanistic Insight into Anticancer Activity

If a ketoprofen amide shows significant antiproliferative activity in the initial MTT screen, the next logical step is to investigate how it is inhibiting cell growth. Key cellular processes to investigate are the cell cycle and apoptosis (programmed cell death).

Cell Cycle Analysis

The Causality: The cell cycle is a tightly regulated series of events that leads to cell division. Many anticancer drugs function by disrupting this cycle, causing cells to arrest at a specific phase (G1, S, G2, or M) and preventing them from proliferating.[5] Flow cytometry using a DNA-staining dye like Propidium Iodide (PI) allows for the quantification of cells in each phase based on their DNA content. An accumulation of cells in a particular phase after treatment suggests the compound induces cell cycle arrest at that checkpoint. Studies have shown that some NSAID amides can induce cell cycle arrest at the G1 phase.[5]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Seed cells (e.g., MDA-MB-231) in 6-well plates and treat with the ketoprofen amide at its IC₅₀ concentration for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in 500 µL of PI staining solution (containing PI and RNase A).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the differentiation of G1, S, and G2/M phase populations.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to quantify the percentage of cells in each phase and compare the treated samples to the untreated control.

Apoptosis Assay

The Causality: Apoptosis is a natural, controlled process of cell death that is often dysregulated in cancer. A hallmark of effective anticancer agents is their ability to re-engage this process.[1] One of the earliest signs of apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the cell membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (like FITC). When used with a viability dye like PI, which only enters cells with compromised membranes (late apoptotic or necrotic cells), flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Seed and treat cells as described for the cell cycle analysis.

-

Harvesting: Harvest both adherent and floating cells. Centrifuge and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualization: Apoptosis Detection Workflow

Caption: Detecting apoptosis via Annexin V/PI staining.

Conclusion

The in vitro biological evaluation of ketoprofen amides is a multi-step, logical cascade designed to build a comprehensive pharmacological profile. It begins with a broad assessment of cytotoxicity, which guides further investigation into specific mechanisms of action. For compounds showing promise, the focus shifts to detailed characterization of their anti-inflammatory effects through COX inhibition assays and elucidation of their anticancer potential via cell cycle and apoptosis analysis. Each assay provides a critical piece of the puzzle, explaining not just what the compound does, but how it does it. This systematic approach is indispensable for identifying lead candidates with improved therapeutic indices and novel applications, transforming a classic NSAID into a new generation of targeted therapeutics.

References

-

Fenoprofen and Ketoprofen Amides as Potential Antitumor Agents. (2007). ResearchGate. Available at: [Link]

-

Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation. (n.d.). PubMed Central. Available at: [Link]

-

Synthesis, Molecular Docking, Molecular Dynamics Studies, and In Vitro Biological Evaluation of New Biofunctional Ketoprofen Derivatives with Different N-Containing Heterocycles. (2023). MDPI. Available at: [Link]

-

Synthesis and in silico study of new ketoprofen derivatives. (n.d.). SciSpace. Available at: [Link]

-

The novel amidocarbamate derivatives of ketoprofen: synthesis and biological activity. (n.d.). PMC. Available at: [Link]

-

The Novel Ketoprofen Amides – Synthesis and Biological Evaluation as Antioxidants, Lipoxygenase Inhibitors and Cytostatic Agents. (n.d.). ResearchGate. Available at: [Link]

-

New Synthesis Route for Ketoprofen. (2023). ChemistryViews. Available at: [Link]

-

Fenoprofen and ketoprofen amides as potential antitumor agents. (2007). PubMed. Available at: [Link]

-

The Novel Ketoprofenamides: Synthesis and Spectroscopic Characterization. (n.d.). hrcak.srce.hr. Available at: [Link]

-

Se-NSAID derivatives reduced cell viability in several cancer cell... (n.d.). ResearchGate. Available at: [Link]

-

Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. (n.d.). PubMed Central. Available at: [Link]

-

In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Taylor & Francis. Available at: [Link]

-

Toxic effects of non-steroidal anti-inflammatory drugs in a human intestinal epithelial cell line (HCT-8), as assessed by the MTT and neutral red assays. (n.d.). PubMed. Available at: [Link]

- Preparation process of ketoprofen. (n.d.). Google Patents.

-

the development of cox-1 and cox-2 inhibitors: a review. (2022). ResearchGate. Available at: [Link]

-

Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. (n.d.). MDPI. Available at: [Link]

-

Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. (n.d.). Bentham Science. Available at: [Link]

-

Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). PMC - NIH. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Available at: [Link]

-

Full article: Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (2018). Taylor & Francis. Available at: [Link]

-

Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. (2024). advchem.info. Available at: [Link]

-

Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. (2024). Pharmacia. Available at: [Link]

-

Carboranyl Analogues of Ketoprofen with Cytostatic Activity against Human Melanoma and Colon Cancer Cell Lines. (n.d.). PMC - NIH. Available at: [Link]

-

Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (n.d.). New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. (n.d.). MDPI. Available at: [Link]

-

cytotoxicity mtt assay: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

-

Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold. (n.d.). PMC - NIH. Available at: [Link]

-

Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (n.d.). MDPI. Available at: [Link]

-

In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). PubMed. Available at: [Link]

-

In vitro cytotoxicity assay of PBD analogs from MTT Assay. (n.d.). ResearchGate. Available at: [Link]

-

Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. The novel amidocarbamate derivatives of ketoprofen: synthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fenoprofen and ketoprofen amides as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Toxic effects of non-steroidal anti-inflammatory drugs in a human intestinal epithelial cell line (HCT-8), as assessed by the MTT and neutral red assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cytotoxicity mtt assay: Topics by Science.gov [science.gov]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

Ketoprofen Amide as a Prodrug Strategy: A Technical Guide to Mitigating Gastrointestinal Toxicity

Abstract

Ketoprofen is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic and antipyretic properties.[1] Its clinical application, however, is significantly hampered by a high incidence of gastrointestinal (GI) adverse effects, primarily stemming from the direct irritant effect of its free carboxylic acid group on the gastric mucosa and the systemic inhibition of protective prostaglandins.[2][3][4] This technical guide delineates the rationale, synthesis, and comprehensive evaluation of an amide-based prodrug approach for ketoprofen. By temporarily masking the acidic moiety, the ketoprofen amide prodrug is designed to circumvent local gastric irritation, exhibit stability in the acidic environment of the stomach, and undergo subsequent hydrolysis in the neutral pH of the intestine or in systemic circulation to release the active parent drug. This document provides researchers and drug development professionals with the foundational principles, detailed experimental protocols, and critical evaluation parameters for advancing ketoprofen amide as a safer therapeutic alternative.

The Core Challenge: Limitations of Conventional Ketoprofen

Ketoprofen, a propionic acid derivative, exerts its therapeutic effect by non-selectively inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), thereby blocking prostaglandin synthesis.[5][6] While effective, this mechanism is intrinsically linked to its primary dose-limiting toxicity: gastrointestinal damage.[7] The toxicity manifests through two distinct mechanisms:

-

Direct Mucosal Irritation: The free carboxylic acid group of ketoprofen imparts an acidic character, causing direct irritation and damage to the epithelial lining of the stomach upon oral administration.[3]

-

Systemic COX-1 Inhibition: Inhibition of the constitutively expressed COX-1 enzyme in the gastric mucosa depletes the synthesis of gastroprotective prostaglandins (PGE2 and PGI2), which are crucial for maintaining mucosal blood flow and stimulating mucus and bicarbonate secretion.[6]

This dual-pronged assault frequently leads to dyspepsia, gastritis, and in severe cases, peptic ulceration and bleeding.[2][8] Furthermore, ketoprofen's poor aqueous solubility can present formulation challenges.[9][10]

The prodrug strategy emerges as a compelling solution. An ideal prodrug temporarily masks the problematic carboxyl group, rendering the molecule inactive and non-irritating during its transit through the stomach.[11] The linkage should be engineered to be stable at low pH but labile to enzymatic or chemical hydrolysis at the higher pH of the small intestine or within the plasma, ensuring the timely release of active ketoprofen for systemic absorption and therapeutic action.[11]

The Amide Prodrug Approach: Rationale and Design

While ester prodrugs of ketoprofen have been widely explored, amide linkages offer distinct advantages.[12][13] Amide bonds are generally more stable towards spontaneous chemical hydrolysis than esters, potentially offering better control over the drug release profile. Their cleavage in vivo is often mediated by specific amidase enzymes present in the intestine and liver, providing a biological trigger for drug activation.[14]

Notably, the choice of the amine moiety is critical. Simple amino acids, such as glycine, have been shown to yield NSAID amides that are significantly less irritating to the gastric mucosa while retaining the anti-inflammatory activity of the parent drug upon release.[1]

Synthesis of Ketoprofen Amide

The synthesis of a ketoprofen amide, for instance with glycine methyl ester, involves the formation of an amide bond between the carboxylic acid of ketoprofen and the amino group of the chosen amine. A common and effective laboratory-scale method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), in an aprotic solvent.

Diagram: General Synthesis Pathway

Caption: General reaction scheme for ketoprofen amide synthesis.

Experimental Protocols & Validation

A rigorous evaluation framework is essential to validate the prodrug concept. This involves comprehensive physicochemical characterization, followed by a tiered system of in vitro and in vivo testing.

Protocol: Synthesis and Purification

-

Reaction Setup: Dissolve ketoprofen (1.0 eq) and the selected amine (e.g., glycine methyl ester HCl, 1.1 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂).

-

Base Addition: If using an amine salt, add a non-nucleophilic base like triethylamine (TEA) (1.2 eq) to liberate the free amine.

-

Coupling Agent: Cool the mixture to 0°C in an ice bath. Add 4-dimethylaminopyridine (DMAP) (0.1 eq) as a catalyst, followed by the dropwise addition of a solution of DCC (1.1 eq) in DCM.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Purification: Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[15] The FT-IR spectrum should show characteristic amide I (C=O stretch) and amide II (N-H bend) bands around 1640-1680 cm⁻¹ and 1540-1580 cm⁻¹, respectively.[16]

Physicochemical Characterization

The synthesized prodrug must be characterized for properties that govern its biopharmaceutical behavior.

| Parameter | Method | Expected Outcome for Prodrug vs. Ketoprofen | Rationale |

| Aqueous Solubility | Shake-flask method in buffers (pH 1.2, 7.4) | Lower solubility, especially at higher pH. | Masking the ionizable carboxyl group reduces aqueous solubility. |

| Lipophilicity (Log P) | Shake-flask method using n-octanol/water | Increased Log P value.[12][13] | The non-polar amide linkage increases overall lipophilicity, which can enhance membrane permeability. |

Protocol: In Vitro Hydrolysis Kinetics

This experiment is critical to confirm the prodrug's stability in the stomach and its conversion back to ketoprofen in the intestine and plasma.

-

Stock Solution: Prepare a stock solution of the ketoprofen amide prodrug in a suitable solvent (e.g., acetonitrile).

-

Incubation Media: Prepare three incubation media:

-

Simulated Gastric Fluid (SGF): 0.1 N HCl buffer, pH 1.2.

-

Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 7.4.

-

Human Plasma (80% solution in phosphate buffer, pH 7.4).[11]

-

-

Incubation: Preheat the media to 37°C. Spike a small volume of the prodrug stock solution into each medium to achieve a final concentration of ~100 µg/mL.

-

Sampling: At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.

-

Sample Preparation: Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate proteins (for plasma samples). Centrifuge and collect the supernatant.

-

Analysis: Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method to quantify the remaining concentration of the prodrug and the concentration of released ketoprofen.

-

Data Analysis: Plot the concentration of the prodrug versus time. Calculate the first-order rate constant (k) and the half-life (t₁/₂) of hydrolysis in each medium.

Expected Result: The prodrug should exhibit a long half-life (high stability) at pH 1.2 and a significantly shorter half-life (rapid hydrolysis) at pH 7.4 and in human plasma.[11]

| Compound | Medium | Half-life (t₁/₂) (hours) |

| Ketoprofen Amide | pH 1.2 Buffer | > 24 |

| pH 7.4 Buffer | 4 - 8 | |

| 80% Human Plasma | 1 - 2 | |

| Note: Data are representative and will vary based on the specific amide synthesized. |

In Vivo Evaluation

Animal studies are essential to confirm the therapeutic efficacy and improved safety profile.

This standard model assesses anti-inflammatory activity.[17]

-

Animal Groups: Use male Wistar rats (n=6 per group): Control (vehicle), Ketoprofen, and Ketoprofen Amide Prodrug.

-

Dosing: Administer the compounds orally at equimolar doses.

-

Inflammation Induction: One hour post-dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

-

Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Analysis: Calculate the percentage inhibition of edema for each group compared to the control. The prodrug should show anti-inflammatory activity comparable to the parent drug, confirming its successful bioconversion.[11]

This is the pivotal safety study.

-

Animal Groups: Use male Wistar rats (n=6 per group): Control (vehicle), Ketoprofen, and Ketoprofen Amide Prodrug.

-

Dosing: Administer high doses of the compounds orally once daily for 5-7 days.

-

Evaluation: After the final dose, fast the animals for 24 hours, then euthanize them. Excise the stomachs, open them along the greater curvature, and rinse with saline.

-

Scoring: Examine the gastric mucosa for lesions, ulcers, and hemorrhages under a dissecting microscope. Score the severity and number of ulcers to calculate an Ulcer Index (UI).

-

Analysis: Compare the UI between groups. A successful prodrug will have a significantly lower UI than the parent ketoprofen.[12][13]

| Treatment Group | Dose (mg/kg) | Mean Ulcer Index (UI) |

| Control (Vehicle) | - | 0.0 ± 0.0 |

| Ketoprofen | 50 | 18.5 ± 2.3 |

| Ketoprofen Amide | (Equimolar to 50 mg/kg Ketoprofen) | 3.2 ± 0.8 |

| Note: Data are representative. p < 0.01 compared to Ketoprofen. |

Integrated Workflow and Conclusion

The development and validation of a ketoprofen amide prodrug follows a logical, multi-stage process.

Diagram: Ketoprofen Amide Prodrug Evaluation Workflow

Caption: A stepwise workflow for the development of a ketoprofen amide prodrug.

References

-

Kemisetti, D., & Manda, S. (2018). Synthesis and comparison of PEG-Ibuprofen and PEG-Ketoprofen prodrugs by in vitro and in vivo evaluation. Journal of Drug Delivery and Therapeutics, 8(4), 145-154. Available from: [Link]

-

Perkovic, I., et al. (2007). The novel amidocarbamate derivatives of ketoprofen: synthesis and biological activity. Archives of Pharmacal Research, 30(12), 1543-1551. Available from: [Link]

-

Bhandari, S. V., et al. (2008). Synthesis and Evaluation of Prodrugs of Ketoprofen with Antioxidants as Gastroprotective NSAIDs. ResearchGate. Available from: [Link]

-

Husain, A., et al. (2016). Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2. Current Drug Discovery Technologies, 13(1), 51-61. Available from: [Link]

-

Karim, A., et al. (2021). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. Molecules, 26(24), 7578. Available from: [Link]

-

Dhokchawle, B. V., & Bhandari, A. B. (2015). Ester Prodrugs of Ketoprofen: Synthesis, Hydrolysis Kinetics and Pharmacological Evaluation. Drug Research, 66(01), 46-51. Available from: [Link]

-

Das, M. K., & Bhattacharya, A. (2017). Fabrication of organogels achieved by prodrug-based organogelators of ketoprofen. RSC Advances, 7(5), 2636-2644. Available from: [Link]

-

Husain, A., et al. (2016). Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2. Ingenta Connect. Available from: [Link]

-

Gligorijević, N., et al. (2023). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. Oxidative Medicine and Cellular Longevity. Available from: [Link]

-

Drugs.com. (2023). Ketoprofen Side Effects. Retrieved from [Link]

-

Lanza, F. L. (1998). Gastroprotective strategies among NSAID users: Guidelines for appropriate use in chronic illness. Postgraduate Medicine, 104(4), 135-144. Available from: [Link]

-

Mohammed, F. A., & Khedr, A. (2007). Enhanced transdermal delivery of ketoprofen from bioadhesive gels. ResearchGate. Available from: [Link]

-

Alam, M. S., et al. (2016). Amide prodrugs of NSAIDs: Synthesis and biological evaluation with a hydrolysis study. Scholars Academic Journal of Pharmacy, 5(2), 35-43. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Ketoprofen amide. PubChem Compound Database. Retrieved from [Link]

-

Lee, Y. C. (2013). Potential Strategies in the Prevention of Nonsteroidal Anti-inflammatory Drugs-Associated Adverse Effects in the Lower Gastrointestinal Tract. Gut and Liver, 7(6), 623-632. Available from: [Link]

-

Mayo Clinic. (2023). Ketoprofen (Oral Route). Retrieved from [Link]

- Google Patents. (2019). Preparation process of ketoprofen.

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Prodrugs of NSAIDs: A Review. Current Medicinal Chemistry, 19(27), 4684-4705. Available from: [Link]

-

Mohammed, F. A., & Khedr, A. (2007). Enhanced transdermal delivery of ketoprofen from bioadhesive gels. PubMed. Available from: [Link]

-

Muchtaridi, M., & Wijaya, A. (2017). Solubility and dissolution improvement of ketoprofen by emulsification ionic gelation. ResearchGate. Available from: [Link]

-

Komeda, H., et al. (1996). Production of R-(-)-Ketoprofen from an Amide Compound by Comamonas acidovorans KPO-2771-4. Applied and Environmental Microbiology, 62(4), 1455-1457. Available from: [Link]

-

Canadian Society of Intestinal Research. (2020). Preventing GI Damage from NSAIDs. badgut.org. Retrieved from [Link]

-

Sari, Y., et al. (2023). Transdermal Delivery of Ketoprofen for Osteoarthritis Treatment and Management: A Literature Review on Current Progression. UI Scholars Hub. Available from: [Link]

-

Patsnap. (2024). What are the side effects of Ketoprofen? Synapse. Retrieved from [Link]

-

Perużyńska, M., et al. (2024). Amide-based prodrugs of nonsteroidal anti-inflammatory drugs. ResearchGate. Available from: [Link]

-

Drug and Therapeutics Bulletin. (2011). Reducing NSAID-induced gastrointestinal complications. DTB, 49(3), 31-35. Available from: [Link]

-

Lin, S. Y., et al. (2021). Development and Evaluation of Novel Water-Based Drug-in-Adhesive Patches for the Transdermal Delivery of Ketoprofen. Polymers, 13(11), 1735. Available from: [Link]

-

MedlinePlus. (2021). Ketoprofen. Retrieved from [Link]

-

Foss, F. W., & Sestelo, J. P. (2019). Prodrugs of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), More Than Meets the Eye: A Critical Review. Molecules, 24(17), 3097. Available from: [Link]

-

Ghlichloo, I., & Gerriets, V. (2023). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls. Available from: [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Ketoprofen. LiverTox. Available from: [Link]

-

Gowda, D.V., et al. (2011). Development and evaluation of Ketoprofen loaded biopolymer based transdermal film. Der Pharmacia Lettre, 3(3), 233-244. Available from: [Link]

-

Alam, M. S., et al. (2016). Amide prodrugs of NSAIDs: Synthesis and biological evaluation with a hydrolysis study. SAS Publishers. Available from: [Link]

Sources

- 1. The novel amidocarbamate derivatives of ketoprofen: synthesis and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. saspublishers.com [saspublishers.com]

- 4. What are the side effects of Ketoprofen? [synapse.patsnap.com]

- 5. jddtonline.info [jddtonline.info]

- 6. Nonsteroidal Anti-Inflammatory Drugs Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. dtb.bmj.com [dtb.bmj.com]

- 8. Ketoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Ketoprofen | 22071-15-4 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In V...: Ingenta Connect [ingentaconnect.com]

- 14. Production of R-(-)-Ketoprofen from an Amide Compound by Comamonas acidovorans KPO-2771-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fabrication of organogels achieved by prodrug-based organogelators of ketoprofen - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Buy Ketoprofen amide, (S)- (EVT-12844218) | 162681-69-8 [evitachem.com]

- 17. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide … [ouci.dntb.gov.ua]

"pharmacological profile of ketoprofen amide compounds"

An In-Depth Technical Guide to the Pharmacological Profile of Ketoprofen Amide Compounds

Executive Summary

Ketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID), is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its therapeutic application, however, is frequently constrained by significant gastrointestinal side effects, primarily stemming from the presence of a free carboxylic acid moiety which contributes to local irritation and the non-selective inhibition of cyclooxygenase (COX) enzymes.[3] This guide provides a comprehensive analysis of a promising strategic modification: the synthesis of ketoprofen amide compounds. By converting the carboxylic acid group into various amide functionalities, researchers have developed derivatives with modulated pharmacological profiles. These modifications aim to mitigate gastrointestinal toxicity, enhance therapeutic efficacy, and introduce novel mechanisms of action. This document will explore the synthesis, pharmacodynamic and pharmacokinetic properties, and safety profile of these compounds, offering field-proven insights for researchers and drug development professionals.

The Rationale for Amide Derivatization of Ketoprofen

Ketoprofen exerts its anti-inflammatory effect by inhibiting COX enzymes, thereby blocking the synthesis of prostaglandins.[4] However, its non-selective nature means it also inhibits COX-1, an isoform crucial for maintaining the protective mucosal lining of the gastrointestinal tract.[5] This leads to a high incidence of adverse effects such as ulceration and hemorrhage.[5]

The primary rationale for converting ketoprofen's carboxylic acid to an amide is twofold:

-

Masking the Carboxylic Acid Group: The free carboxyl group is a key contributor to the direct topical irritation of the gastric mucosa. Amidation neutralizes this acidic functional group, which has been shown to significantly reduce the ulcerogenic potential of the parent drug.[6]

-

Altering Enzyme Selectivity and Activity: The introduction of different amide substituents can modify the molecule's interaction with the active sites of COX-1 and COX-2. This structural change can lead to enhanced selectivity for the inducible COX-2 isoform, which is primarily involved in inflammation, thereby sparing the protective COX-1.[1][6] Furthermore, these derivatives can be designed as prodrugs that are chemically stable until they are hydrolyzed in vivo to release the active ketoprofen.[7][8]

Synthesis of Ketoprofen Amide Derivatives

The synthesis of ketoprofen amides is typically achieved through standard amide bond formation reactions. A common and effective method involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid of ketoprofen for reaction with a primary or secondary amine.[5][9] Another established method is the aminolysis of a ketoprofen active ester, such as ketoprofen benzotriazolide.[7]

Figure 1: General synthesis scheme for ketoprofen amides using DCC coupling.

Experimental Protocol: Synthesis of a Ketoprofen Amide using DCC

-

Activation: Dissolve ketoprofen (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate) under an inert atmosphere.

-

Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution and stir at room temperature for 30-60 minutes. This forms a reactive anhydride intermediate.[5]

-

Amine Addition: Add the desired amine (1 equivalent) to the reaction mixture.

-

Reaction: Continue stirring the mixture at room temperature for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[9]

-

Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate.[5]

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting residue can be purified by recrystallization or column chromatography to yield the pure ketoprofen amide compound.[5]

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR and ¹H NMR.[5][7]

Pharmacodynamic Profile

The conversion to an amide derivative significantly diversifies the pharmacological activities of ketoprofen beyond simple COX inhibition.

Mechanism of Action

-

Cyclooxygenase (COX) Inhibition: While the parent (S)-enantiomer of ketoprofen is a potent non-selective inhibitor of both COX-1 and COX-2, amidation can introduce selectivity.[1] Studies have shown that certain amide derivatives exhibit low inhibitory activity towards COX-1 while maintaining or even gaining significant COX-2 inhibition.[3][10] This enhanced selectivity is attributed to the bulkier amide group fitting more favorably into the larger active site of the COX-2 enzyme.[1] Some ketoprofen analogs have been designed as highly potent and selective COX-2 inhibitors.[11]

-

Lipoxygenase (LOX) Inhibition: Ketoprofen itself possesses some inhibitory activity against 5-lipoxygenase (5-LO), an enzyme that catalyzes the production of pro-inflammatory leukotrienes.[3] Several of its amide derivatives have demonstrated potent inhibition of soybean lipoxygenase, with aromatic and cycloalkyl amides being more potent inhibitors than the parent drug.[12] This dual inhibition of both COX and LOX pathways offers a broader anti-inflammatory effect.

-

Antioxidant and Radical Scavenging Activity: A significant finding is that many ketoprofen amide derivatives possess potent antioxidant properties. They have shown excellent efficacy in inhibiting lipid peroxidation, a key process in cellular injury caused by oxidative stress.[6][12] This antioxidant capacity may contribute to their overall anti-inflammatory and tissue-protective effects.[7]

Figure 2: Dual inhibition of COX and LOX pathways by ketoprofen amides.

Anti-inflammatory and Analgesic Activity

Numerous studies have confirmed the potent anti-inflammatory and analgesic activities of ketoprofen amide derivatives, often comparable or superior to the parent drug. In vivo models, such as the carrageenan-induced paw edema test in rats, are standard for evaluating these effects. Some derivatives, including those conjugated with heterocyclic moieties like 1,3,4-thiadiazole or thiazolidinone, have shown maximal anti-inflammatory activity.[3][5]

| Compound | Anti-inflammatory Activity (% Inhibition of Edema) | Reference |

| Ketoprofen | Baseline | [3][13] |

| Ketoprofen-thiadiazole derivative | Enhanced activity vs. Ketoprofen | [13] |

| Ketoprofen-thiazolidinone derivative | Better activity than Ketoprofen | [3] |

| Dexketoprofen-amide derivative (Compound 4) | Comparable to Dexketoprofen | [14] |

| Piperidine amide derivatives | Superior to Ketoprofen | [1] |

Table 1: Comparative in vivo anti-inflammatory activity of selected ketoprofen amide compounds.

Cytostatic Properties

An emerging area of interest is the cytostatic activity of these compounds. Certain ketoprofen amides have demonstrated moderate to pronounced activity against various tumor cell lines, suggesting a potential for development as anticancer agents.[3][12] This activity is likely linked to mechanisms beyond COX inhibition and warrants further investigation.[7]

Pharmacokinetic Profile

The conversion of a carboxylic acid to an amide fundamentally alters the physicochemical properties of the drug, impacting its absorption, distribution, metabolism, and excretion (ADME).

-

Prodrug Strategy: Many ketoprofen amides are designed as prodrugs.[6][7] They are intended to be pharmacologically inactive and chemically stable in the gastrointestinal tract to minimize local damage. After absorption, they are ideally hydrolyzed by plasma or hepatic hydrolases to release the active ketoprofen.[3]

-

Chemical Stability: In vitro studies have shown that some active amide derivatives are stable in simulated gastric (pH 1.2) and intestinal (pH 7.4) fluids, as well as in human plasma.[3] This stability prevents premature drug release and ensures that the intact derivative is absorbed.

-

Lipophilicity: Amidation generally increases the lipophilicity of the molecule compared to the parent carboxylic acid.[9] This can enhance membrane permeability and absorption, potentially improving bioavailability.

Safety Profile: Reduced Gastrointestinal Toxicity

The most significant advantage of ketoprofen amide derivatives is their improved gastrointestinal safety profile. The masking of the free carboxyl group dramatically reduces the direct contact toxicity in the stomach. Animal studies have consistently shown that these compounds have a significantly lower ulcer index compared to ketoprofen.[5][13]

| Compound | Ulcer Index (Mean) | Key Finding | Reference |

| Control (Vehicle) | 0 | - | [5] |

| Ketoprofen | High | Significant ulceration | [5] |

| Ketoprofen-thiadiazole derivative (Compound 2) | Very Low | Least ulcerogenic effect | [5][13] |

| Glycine amides of Ketoprofen | Low | Significantly less irritating | [6] |

Table 2: Comparison of ulcerogenic effects of ketoprofen and its amide derivatives in animal models.

Key Experimental Methodologies

In Vitro COX Inhibition Assay (Fluorometric)

This assay is used to determine the potency and selectivity of compounds against COX-1 and COX-2.

-

Preparation: Reconstitute ovine COX-1 or human recombinant COX-2 enzymes according to the manufacturer's protocol.

-

Incubation: In a 96-well plate, add the enzyme, heme, and the test compound at various concentrations. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add arachidonic acid as the substrate and a fluorometric probe (e.g., ADHP).

-

Measurement: Read the fluorescence (Excitation: 530-540 nm, Emission: 585-595 nm) every minute for 10 minutes. The rate of fluorescence increase is proportional to prostaglandin production.

-

Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit enzyme activity by 50%). The selectivity index (SI) is calculated as IC₅₀(COX-1) / IC₅₀(COX-2).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.

-

Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for one week under standard laboratory conditions.

-

Dosing: Administer the test compounds (ketoprofen amides), a positive control (ketoprofen), and a vehicle control orally or intraperitoneally to different groups of animals.

-

Inflammation Induction: One hour after dosing, inject a 0.1 mL solution of 1% carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection (Vₜ).

-

Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV = Vₜ - V₀.

Figure 3: Experimental workflow for the carrageenan-induced paw edema model.

Conclusion and Future Perspectives

The development of ketoprofen amide compounds represents a highly successful strategy for addressing the primary limitations of the parent drug. This chemical modification has yielded derivatives with:

-

Improved Safety: A significantly reduced tendency to cause gastrointestinal ulceration.

-

Enhanced Selectivity: A potential for selective COX-2 inhibition, separating anti-inflammatory effects from housekeeping functions.

-

Expanded Mechanistic Profile: The addition of potent antioxidant and lipoxygenase inhibitory activities.

Future research should focus on optimizing the amide substituents to fine-tune the pharmacokinetic properties and maximize the multi-target therapeutic effects. The cytostatic potential of these compounds also opens a new avenue for their application in oncology. The continued exploration of ketoprofen amides holds considerable promise for the development of safer and more effective anti-inflammatory and analgesic agents.

References

-

Synthesis and in silico study of new ketoprofen derivatives. (n.d.). SciSpace. Retrieved January 23, 2026, from [Link]

-

The Novel Ketoprofen Amides – Synthesis and Biological Evaluation as Antioxidants, Lipoxygenase Inhibitors and Cytostatic Agents. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Al-Mekhlafi, S., Alkadi, H., & El-Sayed, M. I. K. (2015). Synthesis and anti-inflammatory activity of novel Ketoprofen and Ibuprofen derivatives. Journal of Chemical and Pharmaceutical Research, 7(2), 503-510. Retrieved January 23, 2026, from [Link]

-

Rajić, Z., Zovko, M., Kralj, M., Hranjec, M., & Piantanida, I. (2010). The novel amidocarbamate derivatives of ketoprofen: synthesis and biological activity. Archiv der Pharmazie, 343(11-12), 653-662. Retrieved January 23, 2026, from [Link]

-

Karovic, M., Nikolić, M. V., Nedeljković, N., Dobričić, V., Gajić, D., Jakovljević, K., & Stanković, D. M. (2025). From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives. Pharmaceuticals, 18(6), 843. Retrieved January 23, 2026, from [Link]

-

Rajić, Z., Zovko, M., Kralj, M., Hranjec, M., & Piantanida, I. (2010). The novel ketoprofen amides--synthesis and biological evaluation as antioxidants, lipoxygenase inhibitors and cytostatic agents. Chemical biology & drug design, 75(5), 519-528. Retrieved January 23, 2026, from [Link]

-